molecular formula C14H7Cl2N3O3S B2638809 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 912770-07-1

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2638809
CAS RN: 912770-07-1
M. Wt: 368.19
InChI Key: KICQNKAVNGJOTF-UHFFFAOYSA-N
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Description

“N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide” is a chemical compound with the molecular formula C14H7Cl2N3O3S . It is a product offered by several chemical suppliers.


Molecular Structure Analysis

The molecular structure of “N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide” consists of 14 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 368.195 Da and the monoisotopic mass is 366.958527 Da .

Scientific Research Applications

Therapeutic Potential and Chemotherapeutic Development

Benzothiazoles, including structures similar to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, have been identified as versatile heterocyclic compounds with a broad spectrum of pharmaceutical applications. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, 2-arylbenzothiazoles are recognized as potential antitumor agents. The simplicity of their structure and ease of synthesis have allowed for the development of chemical libraries aimed at discovering new chemical entities with therapeutic potential, especially in cancer treatment. The increasing importance of the benzothiazole nucleus in drug discovery is underscored by its capacity to act as a ligand to various biomolecules, which has driven medicinal chemists towards the development of effective therapies for respective ailments (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications and Anticancer Activity

Recent advancements in the structural modification of benzothiazole derivatives have spotlighted their significance in the development of antitumor agents. The exploration of benzothiazole scaffold and its conjugate systems has led to the identification of compounds with potent anticancer activity, which could potentially be developed as drug candidates. The focus on benzothiazole conjugates has opened avenues for the discovery of drug combinations that exhibit a synergistic effect, thereby allowing for lower doses and the development of a new generation of drugs for cancer chemotherapy. Despite promising in vitro and in vivo screening results demonstrating their efficacy against tumors, a thorough characterization of their toxicity is necessary for their safe clinical use (Ahmed et al., 2012).

Antimicrobial and Antiviral Applications

Benzothiazole moieties and their derivatives have shown substantial therapeutic capabilities across various domains, including antimicrobial and antiviral activities. The emergence of multi-drug resistant pathogens and the COVID-19 pandemic have prompted the scientific community to investigate the antimicrobial and antiviral capacities of benzothiazole derivatives. These compounds have been suggested as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development, primarily based on their performance against microorganisms or viruses. The exploration of Schiff bases, azo dyes, and metal complexes benzothiazole derivatives highlights the potential of these compounds in addressing severe health dilemmas and their role in future pharmaceutical studies (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-8-5-6-9(16)12-11(8)17-14(23-12)18-13(20)7-3-1-2-4-10(7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICQNKAVNGJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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